molecular formula C15H17N5O2 B5498553 1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione CAS No. 130187-58-5

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione

Cat. No.: B5498553
CAS No.: 130187-58-5
M. Wt: 299.33 g/mol
InChI Key: LBVXMQUYMRVXIJ-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of xanthine, a purine base found in many natural products. This compound is structurally related to caffeine, a well-known stimulant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3,7-trimethylxanthine with benzylamine under specific conditions to introduce the phenylmethylamino group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione has numerous applications in scientific research:

Comparison with Similar Compounds

1,3,7-Trimethyl-8-(phenylmethylamino)purine-2,6-dione is unique due to its specific structural modifications. Similar compounds include:

These compounds share a common xanthine backbone but differ in their methylation patterns and additional functional groups, leading to variations in their pharmacological profiles .

Properties

IUPAC Name

8-(benzylamino)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVXMQUYMRVXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156394
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130187-58-5
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130187585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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